N-(2,2-diethoxyethyl)-2-nitroaniline
Description
N-(2,2-Diethoxyethyl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline backbone substituted with a diethoxyethyl group at the amino nitrogen.
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C12H18N2O4/c1-3-17-12(18-4-2)9-13-10-7-5-6-8-11(10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
AHOMOWWOOOINPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-diethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethoxyethyl group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-(2,2-diethoxyethyl)-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
(a) N,N-Dimethyl-2-nitroaniline
- Structure: A dimethylamino group replaces the diethoxyethyl chain.
- Key Data :
- Molecular formula: C₈H₁₀N₂O₂
- Average mass: 166.18 g/mol
- Properties: Higher hydrophobicity due to methyl groups; reduced solubility in polar solvents compared to diethoxyethyl analogs.
(b) N-(4-Methoxyphenyl)-2-nitroaniline
- Structure : Methoxy substituent on the para position of the aniline ring.
- Key Data :
(c) 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Variations in the Alkyl Chain on the Amino Nitrogen
(a) N-(2,2-Diethoxyethyl)-4-fluoroaniline
- Structure : Diethoxyethyl chain with a para-fluoro substituent.
- Key Data: Molecular formula: C₁₂H₁₈FNO₂ Average mass: 227.28 g/mol Properties: Diethoxyethyl improves solubility in non-polar solvents; fluorine enhances stability against oxidation .
(b) N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
- Structure: Aminoethoxyethyl chain with dinitro substitution.
- Key Data: Molecular formula: C₁₀H₁₄N₄O₅ Average mass: 270.24 g/mol Properties: Dual nitro groups increase acidity; aminoethoxyethyl may facilitate coordination with metal catalysts .
Comparative Data Table
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(2,2-Diethoxyethyl)-2-nitroaniline | C₁₂H₁₈N₂O₄ | 254.28 (estimated) | Diethoxyethyl, 2-nitro | High solubility in ethers, moderate acidity |
| N,N-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Dimethylamino, 2-nitro | Hydrophobic, electron-donating substituent |
| N-(4-Methoxyphenyl)-2-nitroaniline | C₁₃H₁₂N₂O₃ | 244.25 | Methoxy (para), 2-nitro | Resonance-stabilized, steric hindrance |
| N-(2,2-Diethoxyethyl)-4-fluoroaniline | C₁₂H₁₈FNO₂ | 227.28 | Diethoxyethyl, 4-fluoro | Enhanced oxidative stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
